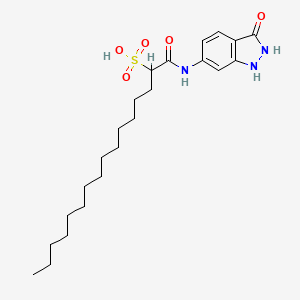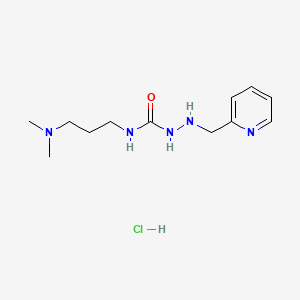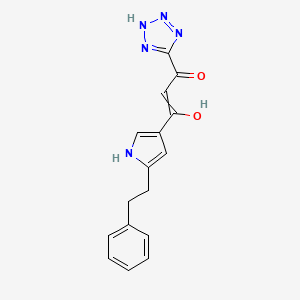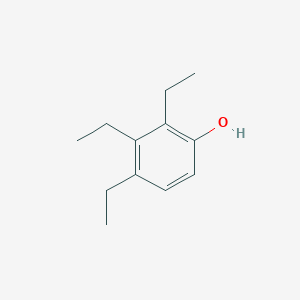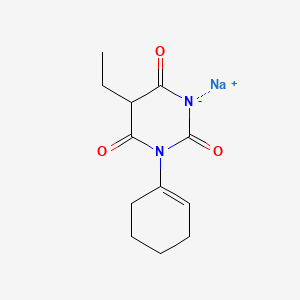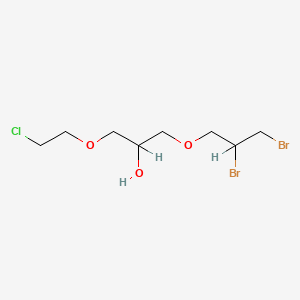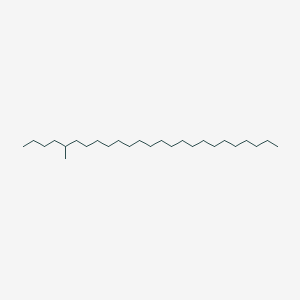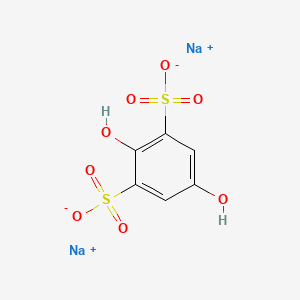
benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate is a chemical compound that combines the properties of benzyl(triphenyl)phosphanium and 4-chloro-2-cyclohexylphenolate. This compound is known for its applications in organic synthesis and its role as a reactant in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate typically involves the reaction of benzyl(triphenyl)phosphanium chloride with 4-chloro-2-cyclohexylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenolates.
Applications De Recherche Scientifique
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate has several scientific research applications, including:
Chemistry: Used as a reactant in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products. Its molecular structure allows it to participate in a range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltriphenylphosphonium chloride: A related compound used in similar applications, particularly in organic synthesis.
Triphenylphosphine: Another related compound with widespread use in organic chemistry as a ligand and catalyst.
Uniqueness
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
93839-58-8 |
|---|---|
Formule moléculaire |
C37H36ClOP |
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C25H22P.C12H15ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-20H,21H2;6-9,14H,1-5H2/q+1;/p-1 |
Clé InChI |
HGGDCAREXOGBQL-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


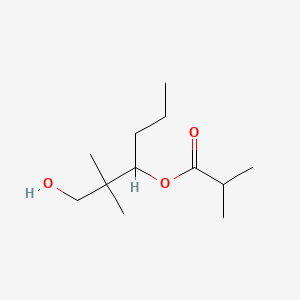

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
